molecular formula C8H8N2O2 B2711175 2,6-Dimethoxyisonicotinonitrile CAS No. 1261269-80-0

2,6-Dimethoxyisonicotinonitrile

Cat. No. B2711175
CAS RN: 1261269-80-0
M. Wt: 164.164
InChI Key: WNCHTAZOQSBFOF-UHFFFAOYSA-N
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Description

2,6-Dimethoxyisonicotinonitrile is a chemical compound with the molecular formula C8H8N2O2 . It has an average mass of 164.161 Da and a monoisotopic mass of 164.058578 Da .

Scientific Research Applications

Alzheimer's Disease Research

One study involved a derivative of a compound structurally related to 2,6-Dimethoxyisonicotinonitrile, used in Alzheimer's disease research. This compound, a radiofluorinated derivative, was utilized with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This technique facilitates the diagnostic assessment of Alzheimer's disease and monitors response to treatments (Shoghi-Jadid et al., 2002).

Antiferromagnetic Materials

Research on derivatives of dimethoxy compounds, such as 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), has shown potential applications in studying antiferromagnetic exchange interactions. These studies contribute to the development of materials with specific magnetic properties, which can be valuable in designing new electronic devices (Fujita et al., 1996).

Nanotechnology and Material Science

The use of metallofullerenes, such as Sc3N@C80, modified with dimethoxy derivatives, has been reported. These functionalized nanomaterials have potential applications in nanotechnology and materials science, offering new pathways for the development of advanced materials with unique electronic and optical properties (Iezzi et al., 2002).

Synthetic Organic Chemistry

In synthetic organic chemistry, the condensation of salicylaldehydes with malononitrile to synthesize new chromene derivatives showcases the versatility of malononitrile derivatives in facilitating complex chemical reactions. This method has applications in producing compounds with potential biological activities (Costa et al., 2008).

Antioxidant Synthesis

The enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity demonstrates the potential of using enzymatic methods to enhance the properties of dimethoxy derivatives. Such processes can lead to the development of compounds with improved biological activities, including higher antioxidant capacities (Adelakun et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 2,6-Dimethylaniline, indicates that it is combustible, harmful if swallowed or in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

Future Directions

The future directions for a compound like 2,6-Dimethoxyisonicotinonitrile would depend on its potential applications. In general, the field of synthetic chemistry is continuously evolving, with ongoing research into new synthesis methods, applications, and improvements in efficiency and environmental impact .

properties

IUPAC Name

2,6-dimethoxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-7-3-6(5-9)4-8(10-7)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCHTAZOQSBFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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